4-Ethyl-2-nitroaniline
Overview
Description
4-Ethyl-2-nitroaniline is an organic compound with the molecular formula C8H10N2O2. It is a derivative of aniline, where the amino group is substituted with an ethyl group at the fourth position and a nitro group at the second position on the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethyl-2-nitroaniline can be synthesized through several methods:
Nitration of 4-ethylaniline: This involves the nitration of 4-ethylaniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of the desired nitro compound.
Reduction of 4-ethyl-2-nitrobenzene: Another method involves the reduction of 4-ethyl-2-nitrobenzene using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods: Industrial production of this compound often involves the nitration of 4-ethylaniline due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
4-Ethyl-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation, forming 4-ethyl-1,2-diaminobenzene.
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration, due to the presence of the electron-donating amino group.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation.
Electrophilic Substitution: Halogens (chlorine, bromine), sulfuric acid, nitric acid.
Oxidation: Potassium permanganate, hydrogen peroxide.
Major Products Formed:
Reduction: 4-Ethyl-1,2-diaminobenzene.
Electrophilic Substitution: Various halogenated, sulfonated, and nitrated derivatives.
Oxidation: Nitroso and nitro derivatives.
Scientific Research Applications
4-Ethyl-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethyl-2-nitroaniline involves its interaction with various molecular targets and pathways:
Reduction: The nitro group is reduced to an amino group, which can further participate in various biochemical reactions.
Electrophilic Substitution: The amino group can activate the benzene ring towards electrophilic substitution, leading to the formation of various derivatives.
Oxidation: The amino group can be oxidized to form reactive intermediates that can interact with other molecules.
Comparison with Similar Compounds
4-Ethyl-2-nitroaniline can be compared with other similar compounds, such as:
4-Methyl-2-nitroaniline: Similar in structure but with a methyl group instead of an ethyl group. It has different physical and chemical properties due to the difference in alkyl group size.
2-Nitroaniline: Lacks the ethyl group, leading to different reactivity and applications.
4-Ethyl-1,2-diaminobenzene: The reduced form of this compound, with different chemical properties and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.
Biological Activity
4-Ethyl-2-nitroaniline (C8H10N2O2) is a nitroaniline compound that has garnered attention in various fields, particularly in medicinal chemistry and toxicology. This article explores its biological activities, including antibacterial, antitubercular, and potential toxicological effects.
This compound is characterized by a nitro group (-NO2) attached to an aniline structure. The presence of the nitro group significantly influences its chemical reactivity and biological activity. The compound can undergo various reactions:
- Reduction : The nitro group can be reduced to an amino group, which may participate in biochemical reactions.
- Electrophilic Substitution : The amino group can activate the aromatic ring for further electrophilic substitutions, leading to diverse derivatives.
- Oxidation : The amino group can be oxidized to form reactive intermediates that interact with biomolecules.
Antibacterial Activity
Recent studies have demonstrated that compounds containing nitro groups exhibit significant antibacterial properties. For instance, derivatives of nitroanilines have shown activity against various bacterial strains. A study highlighted that the presence of a nitro group enhances the interaction with bacterial membranes, improving lipophilicity and antibacterial efficacy .
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 20 μM |
This compound | Pseudomonas aeruginosa | 30 μM |
Antitubercular Activity
The antitubercular activity of nitro-containing compounds is particularly noteworthy. Research indicates that the nitro group at specific positions is crucial for activity against Mycobacterium tuberculosis. In one study, compounds with a similar structure showed MIC values as low as 0.78 μM against M. tuberculosis, suggesting that modifications to the nitro group can significantly impact efficacy .
Toxicological Considerations
While exploring the biological activity of this compound, it is essential to consider its potential toxicity. Reports indicate that nitroanilines can exhibit mutagenic and carcinogenic properties under certain conditions. A comprehensive toxicity evaluation revealed marginal effects on kidney function in long-term studies involving rats, but these were not deemed significantly adverse .
Case Studies and Research Findings
- Study on Antimicrobial Effects : A study published in MDPI evaluated various nitro compounds, including this compound, for their antimicrobial properties against resistant bacterial strains. The results indicated a promising profile for further development as antibacterial agents .
- Carcinogenicity Assessment : The Committee on Toxicity (COT) conducted assessments on chemicals like this compound for potential carcinogenic effects. Their findings suggested that while there are risks associated with exposure, the levels observed in controlled studies did not indicate a significant risk to human health at typical exposure levels .
- Pharmacological Applications : Ongoing research is investigating the use of this compound as a pharmaceutical intermediate. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents .
Properties
IUPAC Name |
4-ethyl-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-6-3-4-7(9)8(5-6)10(11)12/h3-5H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQAPQLDPWSAQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30290997 | |
Record name | 4-ethyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30290997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3663-35-2 | |
Record name | 4-Ethyl-2-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3663-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 72325 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC72325 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72325 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-ethyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30290997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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